molecular formula C13H20OS B5137597 1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene

1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5137597
M. Wt: 224.36 g/mol
InChI Key: YSQOKQUMNZZKIT-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene typically involves the following steps:

    Formation of the Propan-2-ylsulfanylpropoxy Group: This can be achieved by reacting propan-2-yl mercaptan with an appropriate alkylating agent under basic conditions.

    Attachment to the Benzene Ring: The propan-2-ylsulfanylpropoxy group is then introduced to the benzene ring through an electrophilic aromatic substitution reaction, where the benzene ring is activated by a methyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the propoxy chain.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like aluminum chloride or iron(III) chloride are employed in electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives and modified propoxy chains.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    1-Methyl-4-(3-propoxy)benzene: Lacks the sulfanyl group, leading to different chemical reactivity.

    4-(3-propan-2-ylsulfanylpropoxy)benzene: Lacks the methyl group, affecting its electrophilic substitution patterns.

    1-Methyl-4-(3-propan-2-ylsulfanyl)benzene: Lacks the propoxy chain, altering its solubility and reactivity.

This detailed overview provides a comprehensive understanding of 1-Methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methyl-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11(2)15-10-4-9-14-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQOKQUMNZZKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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